2,4-dimethyl-5-oxohexanoic acid
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Overview
Description
2,4-Dimethyl-5-oxohexanoic acid is an organic compound with the molecular formula C8H14O3. It is a derivative of hexanoic acid, characterized by the presence of two methyl groups at the 2nd and 4th positions and a keto group at the 5th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethyl-5-oxohexanoic acid typically involves the alkylation of enolate ions followed by oxidation. One common method includes the reaction of 2,4-dimethylpentan-3-one with ethyl chloroacetate in the presence of a strong base like sodium hydride to form the corresponding ester. This ester is then hydrolyzed and decarboxylated to yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as esterification, hydrolysis, and decarboxylation under controlled temperatures and pressures to ensure high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl-5-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The keto group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can undergo halogenation or other substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of light or catalysts.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,4-Dimethyl-5-oxohexanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a building block in polymer synthesis.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-5-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The keto group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can influence enzyme activity, metabolic pathways, and cellular processes .
Comparison with Similar Compounds
- 4,4-Dimethyl-5-oxohexanoic acid
- 5,5-Dimethyl-4-oxohexanoic acid
- 2,2-Dimethyl-5-oxohexanoic acid
Comparison: 2,4-Dimethyl-5-oxohexanoic acid is unique due to the specific positioning of its methyl and keto groups, which can influence its reactivity and interactions compared to its isomers. For example, 4,4-dimethyl-5-oxohexanoic acid has the methyl groups at the 4th position, which may result in different steric and electronic effects .
Properties
CAS No. |
2323-28-6 |
---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
2,4-dimethyl-5-oxohexanoic acid |
InChI |
InChI=1S/C8H14O3/c1-5(7(3)9)4-6(2)8(10)11/h5-6H,4H2,1-3H3,(H,10,11) |
InChI Key |
SPSSBFRNUFPFJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)C(=O)O)C(=O)C |
Purity |
95 |
Origin of Product |
United States |
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